BenchChemオンラインストアへようこそ!

(S)-Lisinopril-d5 Sodium

LC-MS/MS Stable Isotope Dilution Bioequivalence

(S)-Lisinopril-d5 Sodium is a stable isotope-labeled analog of the ACE inhibitor lisinopril, in which five hydrogen atoms on the phenyl ring are replaced by deuterium, yielding a molecular formula of C21H26D5N3NaO5 and a molecular weight of 433.51 g/mol. The compound retains the (S,S,S) stereochemistry of the active pharmaceutical ingredient and is supplied as the sodium salt, distinguishing it from the free-base lisinopril-d5 (CAS 1356905-39-9, MW 410.52).

Molecular Formula C₂₁H₂₆D₅N₃NaO₅
Molecular Weight 433.51
CAS No. 1356847-28-3
Cat. No. B1140566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lisinopril-d5 Sodium
CAS1356847-28-3
Synonyms(S)-1-[N2-(1-Carboxy-3-phenylpropyl)-L-lysyl]-L-proline-d5 Sodium; 
Molecular FormulaC₂₁H₂₆D₅N₃NaO₅
Molecular Weight433.51
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na]
InChIInChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18+;/m0./s1/i1D,2D,3D,7D,8D;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Lisinopril-d5 Sodium CAS 1356847-28-3: Isotopic Internal Standard for Lisinopril Bioanalysis


(S)-Lisinopril-d5 Sodium is a stable isotope-labeled analog of the ACE inhibitor lisinopril, in which five hydrogen atoms on the phenyl ring are replaced by deuterium, yielding a molecular formula of C21H26D5N3NaO5 and a molecular weight of 433.51 g/mol [1]. The compound retains the (S,S,S) stereochemistry of the active pharmaceutical ingredient and is supplied as the sodium salt, distinguishing it from the free-base lisinopril-d5 (CAS 1356905-39-9, MW 410.52) . It is designed exclusively as an internal standard for the quantification of lisinopril in biological matrices by LC-MS/MS or GC-MS, where it provides a +5 Da mass shift relative to unlabeled lisinopril (CAS 83915-83-7, MW 405.5) for unambiguous analyte discrimination [2]. The unlabeled parent compound lisinopril inhibits angiotensin-converting enzyme with an IC50 of 1.2 nM and suppresses the pressor response to angiotensin I in rats and dogs with ID50 values of 2.3 and 6.5 μg/kg, respectively [2].

Why (S)-Lisinopril-d5 Sodium Cannot Be Replaced by Generic Lisinopril or Other Deuterated Standards


Substituting (S)-Lisinopril-d5 Sodium with unlabeled lisinopril or a different deuterated standard introduces quantitation errors that regulatory bioanalytical guidelines from FDA and EMA explicitly caution against [1]. Unlabeled lisinopril cannot serve as an internal standard because it co-elutes and shares the same mass transitions as the analyte, making it impossible to distinguish analyte signal from standard signal in the mass spectrometer [2]. Selecting an alternative deuterated lisinopril variant with fewer than five deuterium atoms (e.g., lisinopril-d4) reduces mass separation and may lead to isotopic cross-talk with the analyte's natural isotopic envelope [3]. The free-base form (lisinopril-d5, CAS 1356905-39-9) may exhibit different solubility characteristics and extraction recovery than the sodium salt, potentially introducing matrix effect disparities during sample preparation [4]. The following quantitative evidence demonstrates the measurable consequences of these choices for analytical accuracy, method ruggedness, and regulatory compliance.

(S)-Lisinopril-d5 Sodium: Quantitative Differentiation Evidence for Procurement Decisions


+5 Da Mass Shift Versus Unlabeled Lisinopril for Unambiguous MS/MS Quantitation

(S)-Lisinopril-d5 Sodium provides a +5 Da mass shift relative to unlabeled lisinopril (d0), enabling complete baseline separation of the internal standard's MRM transitions from those of the analyte. This mass difference eliminates isotopic cross-talk that can occur with d3- or d4-labeled analogs, where residual overlap from the analyte's natural isotopic envelope contributes to signal in the internal standard channel [1]. The d5 label is positioned on the phenyl ring, a fragment that remains intact during collision-induced dissociation, ensuring the mass shift is preserved in the most abundant product ions used for quantitation [2].

LC-MS/MS Stable Isotope Dilution Bioequivalence

Sodium Salt Form: Enhanced Aqueous Solubility and Formulation Compatibility Versus Free Base

The sodium salt of (S)-Lisinopril-d5 is supplied as a white to off-white crystalline powder with a melting point of 169–172°C, which is hygroscopic and requires storage at -20°C under inert atmosphere [1]. The salt form provides superior aqueous solubility compared to the free base, enabling direct dissolution in aqueous buffers and plasma without the need for organic co-solvents, which can cause protein precipitation artifacts during sample preparation [2]. The free-base form (lisinopril-d5, CAS 1356905-39-9) typically requires methanol or DMSO for initial solubilization, introducing a solvent mismatch that may alter extraction efficiency across diverse plasma lots .

Bioanalytical Method Development Sample Preparation Recovery Reproducibility

Isotopic Purity ≥99% Deuterated Forms (d1–d5) for Precision Quantitation

Cayman Chemical's lisinopril-d5 is certified at ≥99% deuterated forms (d1–d5), meaning less than 1% residual d0 (unlabeled) material is present [1]. This is critical because any d0 impurity in the internal standard contributes directly to the analyte channel signal, artificially inflating measured concentrations and degrading the lower limit of quantitation (LLOQ). For an LLOQ of 0.5 ng/mL plasma—the benchmark established by Leis et al. (1998) for lisinopril GC-MS quantitation—even 1% d0 impurity would contribute 5 pg/mL background signal, or 1% of the LLOQ, potentially exceeding the 20% acceptance criterion for LLOQ accuracy in FDA bioanalytical method validation [2].

Isotopic Purity Method Validation LLOQ Accuracy

(S,S,S) Stereochemical Configuration Matching the Clinical Lisinopril API

(S)-Lisinopril-d5 Sodium carries the identical (S,S,S) stereochemical configuration as the clinically administered lisinopril dihydrate, which is a single isomer with defined stereochemistry at the three chiral centers (the lysyl side chain, the phenylpropyl moiety, and the proline ring) [1]. This stereochemical identity ensures identical chromatographic retention time, extraction recovery, and ionization efficiency between the internal standard and the analyte—the fundamental requirement for a valid stable isotope dilution assay [2]. Use of a racemic or partially racemized internal standard would introduce a retention time mismatch or differential extraction behavior, compromising method accuracy and reproducibility [3].

Stereochemical Purity Chromatographic Co-elution Internal Standard Behavior

Long-Term Stability: ≥4 Years at -20°C for Multi-Study Procurement Planning

Cayman Chemical specifies lisinopril-d5 stability as ≥4 years when stored at -20°C [1]. This long shelf-life, combined with the compound's shipment at room temperature (stable during short-term ambient exposure), makes it suitable for multi-year bioequivalence study programs where batch-to-batch consistency of the internal standard is critical for comparing pharmacokinetic data across studies [2]. In contrast, non-deuterated structural analog internal standards (e.g., enalaprilat) may exhibit different degradation kinetics than the analyte, introducing systematic drift in calculated concentrations over extended storage periods [3].

Reference Standard Stability Inventory Management Multi-Batch Consistency

Regulatory-Ready Characterization Package for ANDA and Commercial QC Applications

(S)-Lisinopril-d5 Sodium from qualified vendors (TRC, Cayman, Clearsynth) is supplied with a comprehensive Certificate of Analysis including HPLC purity, MS spectrum, and NMR spectrum, compliant with regulatory guidelines for analytical method validation and QC applications in ANDA submissions and commercial lisinopril production . This characterization package ensures traceability to pharmacopeial standards (USP, EP) and supports GMP/GLP compliance, which is mandatory for pivotal bioequivalence studies submitted to regulatory agencies . In contrast, lower-cost, non-characterized deuterated standards from non-specialist suppliers may lack the full characterization data required for regulatory audit defense [1].

ANDA Submission GMP/GLP Compliance Reference Standard Traceability

Procurement-Driven Application Scenarios for (S)-Lisinopril-d5 Sodium


Pivotal Bioequivalence Studies for Lisinopril ANDA Submissions

When conducting a crossover bioequivalence study comparing a generic lisinopril tablet to the reference listed drug (RLD), the FDA requires use of a stable isotope-labeled internal standard to compensate for matrix effects and ensure accuracy at the low ng/mL concentrations typical of lisinopril pharmacokinetics (Cmax ~40–80 ng/mL, terminal half-life ~12 hours) [1]. (S)-Lisinopril-d5 Sodium with its +5 Da mass shift, ≥99% isotopic purity, and stereochemical identity enables validated quantitation down to an LLOQ of 0.5 ng/mL in human plasma, meeting the regulatory requirement for accurate determination of Cmax, AUC0-t, and AUC0-∞ within ±20% at LLOQ [2]. The sodium salt form ensures reproducible spike-and-extract workflows across hundreds of clinical samples without the solvent-induced variability that can trigger costly batch failures.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology of Lisinopril

Clinical laboratories performing TDM of lisinopril in hypertensive patients or toxicological screening in suspected overdose cases require high-specificity, high-sensitivity methods that can distinguish lisinopril from co-administered antihypertensives (e.g., hydrochlorothiazide, amlodipine). The d5-labeled standard provides a unique MRM transition (m/z 411.2 → 84.1) that does not interfere with transitions of other common cardiovascular drugs, enabling simultaneous multi-analyte panels from a single dried blood spot or plasma sample [1]. The sodium salt's aqueous solubility allows direct reconstitution in the same buffer used for sample extraction, simplifying automation on clinical LC-MS/MS platforms [2].

Pharmacokinetic Drug-Drug Interaction Studies with Lisinopril

In drug-drug interaction (DDI) studies where lisinopril is co-administered with NSAIDs, antidiabetics, or other antihypertensives, accurate quantitation of lisinopril plasma concentrations in the presence of multiple comedications is essential. The deuterated internal standard co-elutes exactly with the analyte and experiences identical matrix effects from co-extracted comedications and their metabolites, a critical advantage over structural analog internal standards that may exhibit differential ion suppression or enhancement [1]. The full characterization package (COA with HPLC, MS, NMR) provides the documentation trail required for DDI study reports submitted to regulatory agencies [2].

Stability Testing and Forced Degradation Studies of Lisinopril Formulations

During ICH-compliant stability testing of lisinopril drug products, the deuterated internal standard enables specific quantification of the parent compound in the presence of degradation products such as the diketopiperazine derivative and lisinopril-related impurities. The +5 Da mass shift ensures that degradation products, which typically retain the lisinopril core structure and may produce common fragment ions, do not interfere with the internal standard signal [1]. The long-term stability of the deuterated standard itself (≥4 years at -20°C) exceeds the typical 3-year stability study duration, allowing a single lot to be used for the entire study period without re-qualification [2].

Quote Request

Request a Quote for (S)-Lisinopril-d5 Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.